3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXCLADDSJSNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by the condensation of 5-amino-1-phenylpyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination of the pyrazolo[3,4-d]pyrimidine core using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibitory Activity
Carbohydrazide-Based Analogs (Horchani et al., 2021) Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (e.g., compounds 234–237) exhibit EGFR inhibition, with IC50 values ranging from 0.186 µM (compound 237) to 55.35 µM (compound 234). These analogs feature a carbohydrazide side chain instead of benzamide. Docking studies (PDB ID:1M17) confirm ATP-binding site competition, a mechanism shared with erlotinib (IC50: 0.03 µM) .
| Compound | EGFR IC50 (µM) | Apoptotic Activity (Flow Cytometry) |
|---|---|---|
| 237 | 0.186 | Low |
| 235 | N/A | High |
| Erlotinib (Control) | 0.03 | N/A |
Key Insight : Structural modifications (e.g., carbohydrazide vs. benzamide) significantly influence potency and apoptotic efficacy.
Urea-Linked Pyrazolo[3,4-d]pyrimidine Derivatives (Mishra et al., 2016)
Novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrate in vitro and in vivo anticancer activity. These compounds replace the benzamide group with a urea linker, enhancing hydrogen-bonding interactions. While direct IC50 comparisons are unavailable, their efficacy in xenograft models suggests improved bioavailability compared to non-urea analogs .
Fluorinated Pyrazolo[3,4-d]pyrimidines with Antibacterial Activity
Peptide-conjugated derivatives (e.g., ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido]pentanamido] acetate) display potent antibacterial effects (MIC <1 µg/mL against gram-positive and gram-negative strains). The target compound lacks amino acid ester modifications, which are critical for membrane penetration in bacterial cells .
Anti-HIV Thiobarbituric Acid Derivatives
Compounds like 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (10a) show anti-HIV-1 activity. The thioxo and sulfonamide groups confer distinct binding interactions compared to the target compound’s benzamide moiety .
Chlorophenyl and Dimethyl-Substituted Analogs
- N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide (CAS N/A): Methyl groups improve metabolic stability but may reduce binding affinity due to steric effects .
Structural and Functional Analysis
Impact of Fluorine Substitution
The meta-fluoro group in the target compound reduces electron density in the benzamide ring, enhancing interactions with hydrophobic kinase pockets. This contrasts with non-fluorinated analogs, which exhibit faster metabolic clearance .
Role of Side Chains
- Benzamide vs. Urea : Urea derivatives (Mishra et al.) form stronger hydrogen bonds but suffer from lower oral bioavailability.
- Amino Acid Esters: Peptide conjugates () improve antibacterial activity but complicate synthesis .
Biological Activity
3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.
Synthesis and Structural Characteristics
The synthesis of 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluoro Group : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Coupling with Benzamide : Employing coupling agents like EDCI or DCC to form the final product.
The compound's structure includes a fluorine atom, which may enhance its biological activity by influencing its interaction with target proteins.
The mechanism of action for 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological responses. For example, compounds in the pyrazolo[3,4-d]pyrimidine class have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Biological Activity and Case Studies
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have demonstrated significant inhibitory effects on human tumor cell lines such as HeLa and HCT116. For instance, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as anticancer agents .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Derivative A | CDK2 | 0.36 |
| Derivative B | CDK9 | 1.8 |
- Antiviral and Antibacterial Properties : Some studies suggest that similar compounds may also possess antiviral and antibacterial properties, making them candidates for further exploration in treating infections resistant to current therapies .
Research Findings
Recent studies have expanded on the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit enzymes critical for bacterial virulence and cancer cell proliferation.
- Selectivity Profiles : Certain derivatives exhibit selectivity towards specific kinases, which is beneficial for reducing side effects in therapeutic applications .
Q & A
Q. What are the established synthetic pathways for 3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example, fluorobenzamide derivatives can be synthesized via condensation of fluorinated aniline intermediates with activated pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:
- Cyclization : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine to form pyrazole intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) under reflux conditions .
- Coupling Reactions : Using reagents like EDCl, DMAP, and HOBt in DMF to couple carboxylic acids with amino-pyrazolo[3,4-d]pyrimidine intermediates .
- Protection/Deprotection : Boc-protection of intermediates to improve reaction selectivity, followed by acid-mediated deprotection .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and fluorine integration, especially distinguishing between keto-enol tautomers in pyrimidinone derivatives .
- LC-MS : Used to verify molecular ion peaks and assess purity during intermediate steps (e.g., detection of [M+H] ions) .
- X-ray Crystallography : Resolves structural ambiguities in complex heterocyclic systems, such as confirming the orientation of the fluorophenyl group .
Advanced Research Questions
Q. How can researchers optimize low yields in coupling reactions involving pyrazolo[3,4-d]pyrimidine intermediates?
Low yields often arise from steric hindrance or poor nucleophilicity. Methodological improvements include:
- Catalyst Systems : Employing Pd catalysts (e.g., Pd(dba)) with XPhos ligands to enhance cross-coupling efficiency in aryl amination .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
- Temperature Control : Gradual heating (e.g., 100°C for 12 hours) to minimize side reactions during Buchwald-Hartwig couplings .
Q. What strategies address contradictory data in fluorobenzamide derivative synthesis (e.g., varying yields across studies)?
Discrepancies may stem from differences in:
- Reagent Purity : Impurities in Boc-protecting agents or coupling reagents (e.g., EDCl) can drastically alter yields. Ensure reagents are freshly distilled or recrystallized .
- Workup Procedures : Incomplete extraction (e.g., using EtOAc vs. DCM) may leave unreacted starting materials. Multi-solvent washes and column chromatography improve isolation .
- Moisture Sensitivity : Fluorinated intermediates are often hygroscopic; reactions conducted under inert atmospheres (N/Ar) reduce hydrolysis .
Q. What hypotheses exist regarding the biochemical targets of this compound?
While direct studies are limited, structural analogs suggest potential interactions with:
- Bacterial Enzymes : Trifluoromethyl groups in related benzamides inhibit AcpS-PPTase, a key enzyme in bacterial lipid biosynthesis .
- Kinase Domains : The pyrazolo[3,4-d]pyrimidine core resembles ATP-competitive kinase inhibitors, implying possible activity against tyrosine kinases .
- Oxidative Stress Pathways : Fluorine’s electronegativity may enhance binding to redox-sensitive targets like NADPH oxidase .
Q. How should experimental designs be structured to evaluate bioactivity in preclinical models?
- Randomized Block Designs : Assign treatments (e.g., compound doses) and controls (e.g., vehicle) across blocks to account for variability in biological replicates .
- Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 µM) to determine IC values in enzyme inhibition assays .
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole Cyclization | Hydrazine, 110°C, 16 hrs | 29% | |
| Boc Protection | BocO, DMAP, EtN, DMF, 16 hrs | 88% | |
| Aryl Amination | Pd(dba), XPhos, 100°C, 12 hrs | 70% |
Q. Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Solution |
|---|---|---|
| Unreacted Hydrazine | Incomplete cyclization | Acidic wash (1M HCl) |
| Boc Byproducts | Hydrolysis during deprotection | Silica gel chromatography |
| Pd Residues | Cross-coupling reactions | Chelating resins (e.g., SiliaBond Thiol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
